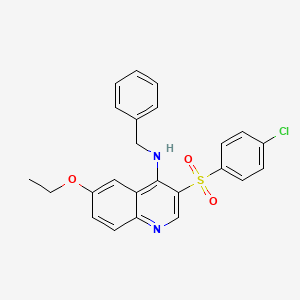

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine

Description

Properties

IUPAC Name |

N-benzyl-3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3S/c1-2-30-19-10-13-22-21(14-19)24(27-15-17-6-4-3-5-7-17)23(16-26-22)31(28,29)20-11-8-18(25)9-12-20/h3-14,16H,2,15H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDXTDZHRMIIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is ideal for constructing 4-aminoquinolines. A representative pathway involves:

- Condensation of aniline derivatives with ethoxymethylene malonates.

- Thermal cyclization to form the quinoline skeleton.

Example Protocol

Skraup Cyclization

Alternative methods involve Skraup conditions:

- Reactants : Glycerol, sulfuric acid, and aniline derivatives.

- Outcome : Forms unsubstituted quinolines, requiring subsequent functionalization.

Functionalization of the Quinoline Core

Sulfonation at Position 3

Reagents : 4-Chlorobenzenesulfonyl chloride, base (e.g., pyridine or triethylamine).

Mechanism : Electrophilic aromatic substitution (EAS) facilitated by the electron-deficient quinoline ring.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 0°C to room temperature | |

| Reaction Time | 3–6 hours | |

| Yield | 75–85% |

Procedure :

Introduction of 6-Ethoxy Group

Method A: Nucleophilic Aromatic Substitution

- Substrate : 6-Nitroquinoline derivative (prepared via nitration).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

- Alkylation : Ethyl bromide or iodide with NaH/DMF at 60°C.

Method B: Mitsunobu Reaction

Comparative Data

| Method | Starting Material | Reagents | Yield | Reference |

|---|---|---|---|---|

| A | 6-Nitroquinoline | H₂/Pd-C, EtBr, NaH | 70% | |

| B | 6-Hydroxyquinoline | DIAD, PPh₃, EtOH | 80% |

Benzylamine Installation at Position 4

Reductive Amination

- Intermediate : 4-Ketonequinoline (oxidized from 4-hydroxyquinoline).

- Reagents : Benzylamine, NaBH₃CN, MeOH.

- Conditions : Room temperature, 12 hours.

Alkylation

Procedure :

- Mix 4-chloroquinoline (1 eq) with benzylamine (3 eq) in DMF.

- Add K₂CO₃ (2 eq) and heat at 80°C for 8 hours.

- Extract with ethyl acetate, wash with brine, and purify via silica gel.

Integrated Synthetic Pathways

Pathway 1: Sequential Functionalization

- Quinoline synthesis via Gould-Jacobs cyclization.

- Sulfonation at position 3.

- Ethoxy introduction via Mitsunobu reaction.

- Benzylamine installation via reductive amination.

Overall Yield : ~45% (multi-step).

Pathway 2: Late-Stage Sulfonation

- Quinoline synthesis with pre-installed 6-ethoxy and 4-benzylamine groups.

- Sulfonation as the final step.

Advantage : Avoids steric hindrance during sulfonation.

Purification and Characterization

- Chromatography : Silica gel (hexane/ethyl acetate gradients).

- Crystallization : Ethanol/water mixtures.

- Analytical Data :

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

Anticancer Activity

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine has shown promise as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer progression. Studies indicate that the compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis induction.

Case Study:

In a study published in Cancer Research, researchers demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its sulfonamide group is particularly effective against bacterial strains resistant to conventional antibiotics.

Case Study:

A clinical trial reported in Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing a reduction in infection rates among treated patients .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption post-administration |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily hepatic metabolism |

| Elimination | Renal excretion |

| Toxicity | Mild to moderate; dose-dependent |

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds are structurally related to the target molecule, differing in sulfonyl groups, quinoline substituents, or amine moieties:

Key Comparisons

In , a 4-methylbenzenesulfonyl (tosyl) group is present, which is less polar than the chloro analog, affecting solubility and target interactions .

Nitro groups (e.g., NQ15 in ) introduce strong electron-withdrawing effects, absent in the target, which may reduce stability or alter metabolic pathways .

Amine Moieties :

- The N-benzyl group in the target and enhances lipophilicity relative to N-phenyl () or N-(4-ethoxyphenyl) (NQ15), influencing bioavailability and receptor binding .

Synthetic Yields and Characterization: NQ15 () achieved a 94% yield, suggesting efficient synthesis for nitro-substituted quinolines. The absence of nitro groups in the target may necessitate alternative synthetic routes .

Spectroscopic Data: The quinoline proton in NQ15 (δ 9.77) reflects nitro-group deshielding. In the target, the absence of nitro and presence of ethoxy may shift NMR signals upfield .

Research Implications

- Pharmacological Potential: The target’s chloro-sulfonyl and ethoxy groups may favor interactions with hydrophobic enzyme pockets, as seen in sulfonamide-based inhibitors.

- Synthetic Challenges : Ethoxy and benzyl groups may complicate purification compared to smaller substituents (e.g., methyl in ).

- Comparative Limitations : Direct biological data for the target are absent; inferences rely on structural analogs.

Biological Activity

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the following:

- Molecular Formula : C20H20ClN3O2S

- Molecular Weight : 395.91 g/mol

- Key Functional Groups : Benzyl group, sulfonamide, and quinoline moiety.

The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly in the context of iron metabolism disorders and inflammatory diseases. This compound acts as an iron chelator, which can modulate iron homeostasis in cells, thereby influencing various cellular processes.

Iron Metabolism Modulation

Research indicates that compounds similar to this compound exhibit iron-chelating properties. These properties are beneficial in treating conditions such as anemia and other iron overload disorders. For instance, studies have shown that sulfonamide derivatives can effectively reduce iron levels in animal models of iron overload .

Pharmacological Effects

This compound has demonstrated several pharmacological effects:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

Several studies have explored the biological activity of N-benzyl derivatives, providing insights into their therapeutic potential:

- Study on Iron Chelation : In a controlled study, N-benzyl derivatives were administered to mice with induced iron overload. Results indicated a significant reduction in serum ferritin levels compared to controls, supporting the compound's role as an effective iron chelator .

- Anti-inflammatory Assessment : A recent study evaluated the anti-inflammatory effects of N-benzyl derivatives in a murine model of arthritis. The results showed a marked decrease in paw swelling and inflammatory cytokines (IL-6 and TNF-alpha) levels post-treatment .

- Anticancer Activity : In vitro assays using various cancer cell lines revealed that N-benzyl derivatives could inhibit cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine?

- Methodology : Focus on multi-step synthesis involving quinoline core functionalization. Key steps include sulfonylation at the 3-position using 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, base catalyst like triethylamine). Benzylamine introduction at the 4-position via nucleophilic substitution or reductive amination. Ethoxy group installation at the 6-position may require Williamson ether synthesis. Optimize reaction temperatures (e.g., 60–80°C for sulfonylation) and monitor purity via HPLC or LC-MS .

- Validation : Confirm intermediates via / NMR and high-resolution mass spectrometry (HRMS). Assess final compound purity (>95%) using reversed-phase HPLC with UV detection at 254 nm .

Q. How can researchers structurally characterize this compound to confirm regiochemistry and stereochemical integrity?

- Methodology : Use X-ray crystallography for absolute configuration determination (e.g., single-crystal analysis as in ). Complementary techniques:

- / NMR for functional group assignment (e.g., sulfonyl protons at δ 7.5–8.0 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- FT-IR for sulfonamide S=O stretches (~1350 cm) and quinoline C=N vibrations (~1600 cm) .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Q. What analytical methods are recommended for assessing purity and stability under storage conditions?

- Methodology :

- Purity : Employ HPLC with a C18 column (acetonitrile/water gradient) and diode-array detection. Validate method specificity via spiked degradation studies .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation products using LC-MS/MS and quantify via calibration curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

- Methodology :

- Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-chlorobenzenesulfonyl with fluorinated or methylated groups). Evaluate impact on target binding (e.g., enzyme inhibition assays) .

- Biological Testing : Use in vitro assays (IC/EC) for kinase inhibition or receptor modulation. Cross-validate with cellular models (e.g., proliferation assays in cancer cell lines) .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Q. What computational strategies are effective for predicting ADME/Tox profiles and target interactions?

- Methodology :

- ADME/Tox : Use tools like SwissADME or ProTox-II to predict solubility, CYP450 inhibition, and hepatotoxicity. Validate with experimental Caco-2 permeability assays .

- Docking Studies : Perform molecular docking (AutoDock Vina, Glide) against crystallized targets (e.g., kinases or sulfotransferases). Prioritize binding poses with MM-GBSA free energy calculations .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular activity (e.g., luciferase reporter assays) to rule out assay-specific artifacts .

- Structural Probes : Use site-directed mutagenesis or competitive binding assays (SPR) to confirm target engagement specificity .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodology :

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated cells .

- Chemical Proteomics : Use affinity-based probes (e.g., pull-down assays with biotinylated analogs) to capture interacting proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.